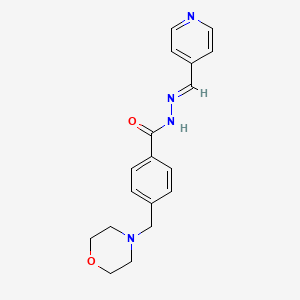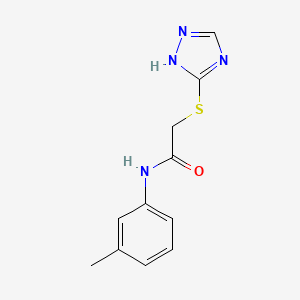
2,6-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar acrylic monomers typically involves reacting a dimethylphenol derivative with an acryloyl or methacryloyl chloride in the presence of a base like triethylamine. For instance, Vijayanand et al. (2002) describe the synthesis of 3,5-dimethylphenyl acrylate, a closely related compound, by reacting 3,5-dimethylphenol with acryloyl chloride (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002).
Molecular Structure Analysis
The molecular structure of compounds like "2,6-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate" can be analyzed using techniques such as Fourier transform infrared (FTIR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction. For example, Kocaokutgen et al. (2005) studied a related compound's structure using these techniques, providing insights into the molecular arrangement and bonding (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).
Chemical Reactions and Properties
Acrylic monomers like this one are often involved in free radical polymerization reactions. They can copolymerize with other monomers, and their reactivity ratios are crucial for understanding the polymerization process. For example, Vijayanand et al. (2002) detailed the copolymerization of similar monomers, providing valuable insights into their chemical behavior (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
科学的研究の応用
Biocompatible Thermoresponsive Polymers
Two acrylate monomers, including derivatives similar to the one , were synthesized and copolymerized with an oligo(ethylene glycol) acrylate under specific conditions to create thermoresponsive polymers. These polymers are notable for their solubility in water at low temperatures and their ability to form aggregates, demonstrating potential applications in biocompatible and responsive material design (Qiao et al., 2010).
Advanced Polymer Synthesis and Characterization
The synthesis and characterization of homopolymers and copolymers derived from 3,5-dimethylphenyl methacrylate and its copolymerization with glycidyl methacrylate were explored. These studies provide insights into the molecular structure, thermal properties, and solubility of the resulting polymers, suggesting their utility in various industrial applications, including adhesives and coatings (Vijayanand et al., 2002).
Organobismuthine-mediated Living Radical Polymerization
Research into the development of an arylthiobismuthine cocatalyst for living radical polymerization showcases the synthesis of polystyrenes and polyacrylates with controlled molecular weights and low polydispersity indexes. This method highlights a novel approach to polymer synthesis that could have broad implications for the production of high-performance materials (Kayahara & Yamago, 2009).
Photorefractive Polymer Synthesis
Another study focused on the synthesis of a photorefractive polymer containing an electron transport material. This research emphasizes the development of materials with specific optical properties, potentially useful in the field of optoelectronics and information processing (Okamoto et al., 1999).
Spectroscopic and Thermal Properties of Novel Compounds
The synthesis, spectral properties, and thermal behavior of novel acrylate derivatives were investigated, including a study on an azo-ester dye that highlights the structural characteristics and potential applications in dyeing and pigmentation processes (Kocaokutgen et al., 2005).
作用機序
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses in synthesis, and possibly studies of its biological activity if it’s found to have medicinal properties .
特性
IUPAC Name |
(2,6-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-6-5-7-14(2)19(13)23-18(20)11-8-15-12-16(21-3)9-10-17(15)22-4/h5-12H,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPHKAHBNXZGAI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethylphenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)
![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)


![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)
![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)
![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)

